Benzamide, N,N'-1,4-phenylenebis-
Overview
Description
Benzamide, N,N'-1,4-phenylenebis- is a useful research compound. Its molecular formula is C20H16N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzamide, N,N'-1,4-phenylenebis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28629. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzamide, N,N'-1,4-phenylenebis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N,N'-1,4-phenylenebis- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
N,N’-(1,4-Phenylene)dibenzamide, also known as N-(4-benzamidophenyl)benzamide or Benzamide, N,N’-1,4-phenylenebis-, is a chemical compound with the formula C20H16N2O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound can interact with nucleotides, accelerating cross-linking . The specific nature of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Analysis
Biochemical Properties
Benzamide, N,N’-1,4-phenylenebis- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain amide hydrolases, which are enzymes that catalyze the hydrolysis of amide bonds . The nature of these interactions often involves the formation of hydrogen bonds between the amide groups of the compound and the active sites of the enzymes. This interaction can lead to the inhibition or activation of the enzyme, depending on the specific context.
Cellular Effects
Benzamide, N,N’-1,4-phenylenebis- has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of certain signaling proteins, leading to altered cellular responses. Additionally, it has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of Benzamide, N,N’-1,4-phenylenebis- involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding is often mediated by hydrogen bonds and hydrophobic interactions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzamide, N,N’-1,4-phenylenebis- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Benzamide, N,N’-1,4-phenylenebis- vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function . At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels. These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Benzamide, N,N’-1,4-phenylenebis- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of certain amide hydrolases, leading to changes in the levels of amide-containing metabolites. Additionally, it can affect the activity of enzymes involved in the synthesis and degradation of other biomolecules, thereby modulating overall metabolic activity.
Transport and Distribution
The transport and distribution of Benzamide, N,N’-1,4-phenylenebis- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins that facilitate its distribution within the cell. These processes are crucial for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of Benzamide, N,N’-1,4-phenylenebis- is an important factor that influences its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, the compound can be targeted to other organelles, such as the mitochondria, where it can influence cellular metabolism and energy production.
Properties
IUPAC Name |
N-(4-benzamidophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-14H,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRHLWPJYNIPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969953 | |
Record name | N,N'-(1,4-Phenylene)dibenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-04-9 | |
Record name | N,N'-Dibenzoyl-p-phenylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(1,4-Phenylene)dibenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-(BENZOYLAMINO)PHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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